N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide
CAS No.: 303091-97-6
Cat. No.: VC4736675
Molecular Formula: C15H13ClFNO
Molecular Weight: 277.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303091-97-6 |
|---|---|
| Molecular Formula | C15H13ClFNO |
| Molecular Weight | 277.72 |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C15H13ClFNO/c16-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
| Standard InChI Key | JYPRNHSXNAXVCW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
N-[2-(4-Chlorophenyl)ethyl]-2-fluorobenzamide belongs to the benzamide class, featuring a molecular formula of C15H13ClFNO and a molecular weight of 277.72 g/mol. The compound’s structure includes a 2-fluorobenzamide moiety linked via an ethyl chain to a 4-chlorophenyl group, introducing both electron-withdrawing (chlorine and fluorine) and hydrophobic (aromatic rings) components.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 303091-97-6 |
| Molecular Formula | C15H13ClFNO |
| Molecular Weight | 277.72 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)F |
| Topological Polar Surface Area | 39.1 Ų |
Synthesis and Optimization
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide typically involves acylation reactions. A common route includes reacting 2-fluorobenzoic acid derivatives (e.g., acid chlorides) with 2-(4-chlorophenyl)ethylamine under basic conditions . Triethylamine or dimethylformamide (DMF) are often employed as catalysts or solvents to facilitate the reaction.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Fluorobenzoyl chloride, DMF | Formation of acyl intermediate |
| 2 | 2-(4-Chlorophenyl)ethylamine | Nucleophilic substitution |
| 3 | Purification via chromatography | Isolation of pure product |
Comparative analysis with N-(4-chlorophenyl)-2-fluorobenzamide (CAS 784-65-6), a structurally simpler analog, reveals that the ethyl spacer in the target compound may enhance conformational flexibility, potentially improving binding affinity to biological targets .
Biological Activities and Mechanisms
While direct studies on N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide are sparse, its structural analogs exhibit notable activities:
Antitumor Activity
Fluorinated benzamides are known to interfere with cellular processes such as DNA replication and protein synthesis. The 4-chlorophenyl group may contribute to selective cytotoxicity, as seen in compounds targeting tubulin polymerization . Molecular docking studies suggest that the ethyl chain could facilitate interactions with hydrophobic pockets in enzymes like histone deacetylases (HDACs) .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
The ethyl chain in the target compound may reduce steric hindrance compared to bulkier analogs, improving bioavailability .
Research Applications and Future Directions
Pharmacological Development
The compound’s dual halogenation makes it a candidate for structure-activity relationship (SAR) studies. Modifications to the ethyl chain length or substitution patterns could optimize potency and selectivity .
Analytical Characterization
Techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for validating purity and structure. For example, the ¹H NMR spectrum of related compounds shows aromatic protons in the δ 7.2–8.0 ppm range, with amide NH signals near δ 8.7 .
Table 4: Spectral Data for Analogous Compounds
| Compound | IR (C=O stretch) | ¹H NMR (Key Signals) |
|---|---|---|
| N-[4-(4-Chlorophenyl)thiazol-2-yl]-4-fluorobenzamide | 1672 cm⁻¹ | δ 7.35–8.05 (aromatic), δ 8.38 (NH) |
Challenges and Limitations
Current gaps include the absence of solubility data and in vivo toxicity profiles. Future work should prioritize:
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Solubility enhancement through prodrug strategies or formulation with cyclodextrins.
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In vitro screening against cancer cell lines and microbial strains.
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Pharmacokinetic studies to assess absorption and metabolism.
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